N,N-Diethyl-2-(1-hydroxypentyl)-6-methoxybenzamide
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Overview
Description
N,N-Diethyl-2-(1-hydroxypentyl)-6-methoxybenzamide is a chemical compound with the molecular formula C17H27NO3 It is a benzamide derivative that features a hydroxypentyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(1-hydroxypentyl)-6-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxybenzoyl chloride and N,N-diethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or toluene. The reaction mixture is stirred at a specific temperature, usually around room temperature to 50°C.
Formation of Intermediate: The initial reaction between 6-methoxybenzoyl chloride and N,N-diethylamine forms an intermediate compound.
Addition of Hydroxypentyl Group: The intermediate is then reacted with a hydroxypentyl reagent, such as 1-bromopentanol, under basic conditions to introduce the hydroxypentyl group.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-(1-hydroxypentyl)-6-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted benzamide derivatives with different functional groups.
Scientific Research Applications
N,N-Diethyl-2-(1-hydroxypentyl)-6-methoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-(1-hydroxypentyl)-6-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2-(1-hydroxyethyl)-6-methoxybenzamide: Similar structure but with a shorter hydroxyalkyl chain.
N,N-Diethyl-2-(1-hydroxypropyl)-6-methoxybenzamide: Similar structure with a different hydroxyalkyl chain length.
N,N-Diethyl-2-(1-hydroxybutyl)-6-methoxybenzamide: Another similar compound with a different hydroxyalkyl chain length.
Uniqueness
N,N-Diethyl-2-(1-hydroxypentyl)-6-methoxybenzamide is unique due to its specific hydroxypentyl group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group also contributes to its distinct properties compared to other benzamide derivatives.
Properties
CAS No. |
649552-10-3 |
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Molecular Formula |
C17H27NO3 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N,N-diethyl-2-(1-hydroxypentyl)-6-methoxybenzamide |
InChI |
InChI=1S/C17H27NO3/c1-5-8-11-14(19)13-10-9-12-15(21-4)16(13)17(20)18(6-2)7-3/h9-10,12,14,19H,5-8,11H2,1-4H3 |
InChI Key |
KDRZVYURDJPZQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=C(C(=CC=C1)OC)C(=O)N(CC)CC)O |
Origin of Product |
United States |
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